(H-Cys-OMe)2.2HCl
Overview
Description
(H-Cys-OMe)2.2HCl, also known as this compound, is a useful research compound. Its molecular formula is C8H18Cl2N2O4S2 and its molecular weight is 341.28. The purity is usually 95%.
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Scientific Research Applications
Immune System Modulation : A genetically engineered divalent class I major histocompatibility complex (MHC) molecule, which includes components similar to (H-Cys-OMe)2.2HCl, has been found to inhibit lysis of target cells by alloreactive cytotoxic T cells at nanomolar concentrations (Dal Porto et al., 1993).
Nuclear Magnetic Resonance (NMR) Probe for Biothiols : A 19F NMR probe capable of differentiating between mixtures of Cys, Hcy, and GSH has been reported, highlighting the role of this compound in biochemical analysis (Yang et al., 2018).
Fluorescent and Colorimetric Probes for Thiol Detection : Thiol reactive probes and chemosensors have been designed for the detection of thiols like cysteine, homocysteine, and glutathione, which are critical in various physiological processes (Peng et al., 2012).
Homocysteine and Cardiovascular Disease : Research indicates that homocysteine, a thiol-containing amino acid, can lead to occlusive atherosclerosis, a condition potentially linked to the mechanisms involving this compound (Malinow, 1990).
Peptide Conformation Control by Metal Ions : A study explored how metal ions can control the conformation of peptides, using a model similar to this compound (Yamamura et al., 1997).
Ratiometric Measurement of Biological Thiols : A study demonstrated a dual-fluorophore fragmentation strategy for the ratiometric determination of relative H2S and cysteine concentrations, important in H2S biosynthesis (Hammers & Pluth, 2014).
Electrochemical Detection of L-cysteine : The electrochemical behavior of L-cysteine was investigated, suggesting applications in sensitive electrochemical sensors (Zhou et al., 2007).
Hydrogen Sulfide Donors Activated by Cysteine : Cysteine-activated hydrogen sulfide donors have been studied for their roles in biological systems, highlighting the importance of such compounds in research (Zhao et al., 2011).
Imaging of Cysteine in Living Cells : A novel imidazo[1,2-a]pyridin fluorescent probe was developed for the sensitive and selective imaging of cysteine in living cells and zebrafish (Zhu et al., 2019).
Dual-Response Fluorescent Probe for Cys and H2S Detection : A study developed a water-soluble fluorescent probe for simultaneous response to H2S and Cys, important biological thiols in physiological processes (Li et al., 2020).
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[[(2S)-2-amino-3-methoxy-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.2ClH/c1-13-7(11)5(9)3-15-16-4-6(10)8(12)14-2;;/h5-6H,3-4,9-10H2,1-2H3;2*1H/t5-,6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGUPFPCRKKMQ-BNTLRKBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSSCC(C(=O)OC)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CSSC[C@H](C(=O)OC)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32854-09-4 | |
Record name | Dimethyl L-cystinate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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